Bak BH3 (72-87), TAMRA-labeled

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

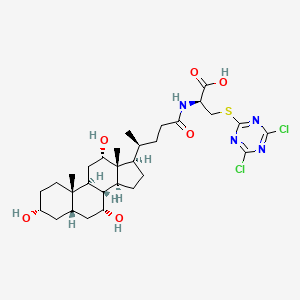

Bak BH3 (72-87), TAMRA-labeled: is a synthetic peptide derived from the BH3 domain of the Bak protein. This peptide is labeled with 5-carboxytetramethylrhodamine (TAMRA) at the N-terminus, which allows for fluorescence detection. The Bak BH3 domain is known for its high-affinity binding to the Bcl-XL protein, a member of the Bcl-2 family, which plays a crucial role in regulating apoptosis (programmed cell death) .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Bak BH3 (72-87), TAMRA-labeled involves solid-phase peptide synthesis (SPPS). The peptide sequence is assembled step-by-step on a solid support, typically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The TAMRA label is introduced at the N-terminus during the synthesis process. The final product is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The purification process is also scaled up using preparative HPLC systems .

化学反応の分析

Types of Reactions: Bak BH3 (72-87), TAMRA-labeled primarily undergoes binding interactions rather than traditional chemical reactions like oxidation, reduction, or substitution. Its primary function is to bind to the Bcl-XL protein with high affinity.

Common Reagents and Conditions: The synthesis of this compound involves standard peptide synthesis reagents such as Fmoc-protected amino acids, coupling reagents (e.g., HBTU, HATU), and deprotection reagents (e.g., piperidine). The TAMRA label is introduced using TAMRA-NHS ester under mild conditions .

Major Products Formed: The major product formed is the Bak BH3 (72-87) peptide labeled with TAMRA at the N-terminus. This product is used for fluorescence-based assays to study protein-protein interactions and apoptosis mechanisms .

科学的研究の応用

Chemistry: In chemistry, Bak BH3 (72-87), TAMRA-labeled is used as a tool to study protein-protein interactions, particularly those involving the Bcl-2 family of proteins. Its fluorescent label allows for easy detection and quantification of binding events .

Biology: In biological research, this peptide is used to investigate the mechanisms of apoptosis. By binding to Bcl-XL, it can help elucidate the role of Bcl-2 family proteins in cell death pathways. It is also used in studies involving cancer cells, where dysregulation of apoptosis is a common feature .

Medicine: In medical research, this compound is used to develop and test new therapeutic strategies targeting apoptosis. It can serve as a model compound for designing drugs that modulate the activity of Bcl-2 family proteins, which are implicated in various diseases, including cancer .

Industry: In the pharmaceutical industry, this peptide is used in drug discovery and development processes. Its ability to bind specifically to Bcl-XL makes it a valuable tool for screening potential drug candidates that target apoptosis pathways .

作用機序

Bak BH3 (72-87), TAMRA-labeled exerts its effects by binding to a surface pocket on the Bcl-XL protein. This binding is essential for the death antagonist function of Bcl-XL. By occupying this pocket, the peptide inhibits the anti-apoptotic activity of Bcl-XL, thereby promoting apoptosis. The molecular targets involved include the Bcl-2 family proteins, and the pathways affected are those regulating cell survival and death .

類似化合物との比較

Bax BH3 (72-87), TAMRA-labeled: Another peptide derived from the BH3 domain of Bax, which also binds to Bcl-XL but with different binding affinities and specificities.

Bim BH3 (72-87), TAMRA-labeled: Derived from the BH3 domain of Bim, this peptide also targets Bcl-2 family proteins but may have different biological effects.

Uniqueness: Bak BH3 (72-87), TAMRA-labeled is unique due to its specific sequence and high-affinity binding to Bcl-XL. This specificity makes it a valuable tool for studying the role of Bcl-XL in apoptosis and for developing targeted therapies .

特性

分子式 |

C97H145N27O28 |

|---|---|

分子量 |

2137.4 g/mol |

IUPAC名 |

5-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]carbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |

InChI |

InChI=1S/C97H145N27O28/c1-16-47(8)78(91(145)109-44-73(130)113-64(40-74(131)132)88(142)117-65(41-75(133)134)89(143)121-79(48(9)17-2)92(146)118-63(39-70(100)127)87(141)115-61(95(150)151)22-20-34-106-97(103)104)122-93(147)80(49(10)18-3)120-81(135)50(11)110-86(140)62(35-45(4)5)116-84(138)60(30-32-69(99)126)114-83(137)58(21-19-33-105-96(101)102)111-72(129)43-108-90(144)77(46(6)7)119-85(139)59(29-31-68(98)125)112-71(128)42-107-82(136)51-23-26-54(57(36-51)94(148)149)76-55-27-24-52(123(12)13)37-66(55)152-67-38-53(124(14)15)25-28-56(67)76/h23-28,36-38,45-50,58-65,77-80H,16-22,29-35,39-44H2,1-15H3,(H33-,98,99,100,101,102,103,104,105,106,107,108,109,110,111,112,113,114,115,116,117,118,119,120,121,122,125,126,127,128,129,130,131,132,133,134,135,136,137,138,139,140,141,142,143,144,145,146,147,148,149,150,151)/t47-,48-,49-,50-,58-,59-,60-,61-,62-,63-,64-,65-,77-,78-,79-,80-/m0/s1 |

InChIキー |

ZTUKAIZGSRBZCA-GBFAFEIISA-N |

異性体SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)C1=CC(=C(C=C1)C2=C3C=CC(=[N+](C)C)C=C3OC4=C2C=CC(=C4)N(C)C)C(=O)[O-] |

正規SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C1=CC(=C(C=C1)C2=C3C=CC(=[N+](C)C)C=C3OC4=C2C=CC(=C4)N(C)C)C(=O)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

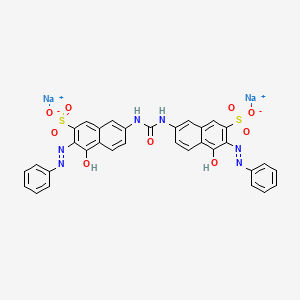

![H-Glu(1)-(2).cyclo[Arg-Gly-Asp-D-Phe-Lys(1)].cyclo[Arg-Gly-Asp-D-Phe-Lys(2)]](/img/structure/B12381827.png)

![(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[(3R,5S)-2-oxo-5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B12381828.png)

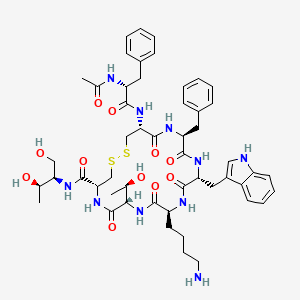

![3-[2-[(1-Benzylazetidin-3-yl)-(cyclobutylmethyl)amino]ethyl]phenol](/img/structure/B12381840.png)

![5-[2-amino-4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]quinazolin-6-yl]-1,3-dimethylpyridin-2-one](/img/structure/B12381862.png)

![[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 5-[(4R)-2-phenyl-1,3-dithian-4-yl]pentanoate](/img/structure/B12381864.png)

![8-[(2S,5R)-4-[bis(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]-5-methyl-6-oxo-1,5-naphthyridine-2-carbonitrile](/img/structure/B12381880.png)

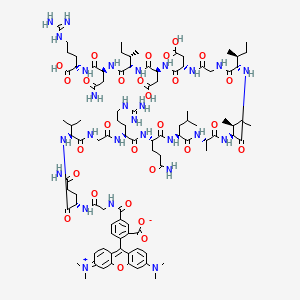

![[1,1,2,3,3-pentadeuterio-1,3-di(hexadecanoyloxy)propan-2-yl] (10Z,13Z)-nonadeca-10,13-dienoate](/img/structure/B12381882.png)

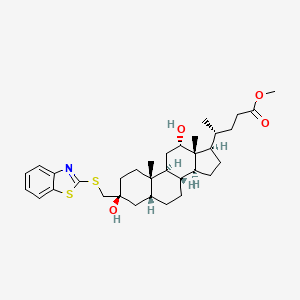

![(4R)-4-[(3R,5S,7S,10S,13R)-7-[(3S,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12381891.png)